molecular formula C20H28N2O5S B4577794 2-({[6-TERT-BUTYL-3-(CYCLOPROPYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID

2-({[6-TERT-BUTYL-3-(CYCLOPROPYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID

Cat. No.: B4577794
M. Wt: 408.5 g/mol
InChI Key: KFDNOZHVOSYOMK-UHFFFAOYSA-N
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Description

2-({[6-TERT-BUTYL-3-(CYCLOPROPYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzothiophene core, which is known for its biological activity and versatility in synthetic chemistry.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Could be used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({[6-TERT-BUTYL-3-(CYCLOPROPYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID typically involves multi-step organic synthesis. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Tert-Butyl and Cyclopropylcarbamoyl Groups: These groups are introduced via nucleophilic substitution reactions.

    Carbamoylation and Methoxylation:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the core.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for introducing or modifying functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various halides and nucleophiles under appropriate conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene core can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

    Benzothiophene Derivatives: Compounds like 2-aminobenzothiophene and 2-hydroxybenzothiophene.

    Carbamoyl Derivatives: Compounds such as N-cyclopropylcarbamoyl derivatives.

Uniqueness: The unique combination of the benzothiophene core with tert-butyl, cyclopropylcarbamoyl, and methoxyacetyl groups makes this compound distinct. This combination can result in unique biological activities and chemical properties not found in other similar compounds.

Properties

IUPAC Name

2-[2-[[6-tert-butyl-3-(cyclopropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-2-oxoethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5S/c1-20(2,3)11-4-7-13-14(8-11)28-19(17(13)18(26)21-12-5-6-12)22-15(23)9-27-10-16(24)25/h11-12H,4-10H2,1-3H3,(H,21,26)(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDNOZHVOSYOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3CC3)NC(=O)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[6-TERT-BUTYL-3-(CYCLOPROPYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID
Reactant of Route 2
2-({[6-TERT-BUTYL-3-(CYCLOPROPYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID
Reactant of Route 3
2-({[6-TERT-BUTYL-3-(CYCLOPROPYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID
Reactant of Route 4
Reactant of Route 4
2-({[6-TERT-BUTYL-3-(CYCLOPROPYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID
Reactant of Route 5
2-({[6-TERT-BUTYL-3-(CYCLOPROPYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID
Reactant of Route 6
Reactant of Route 6
2-({[6-TERT-BUTYL-3-(CYCLOPROPYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID

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